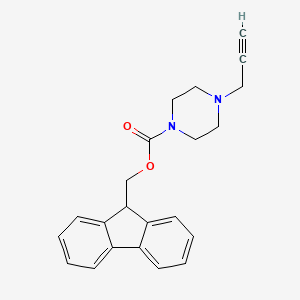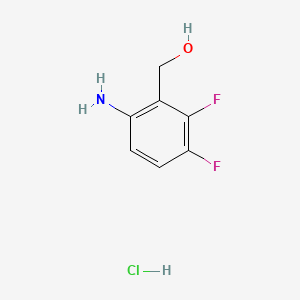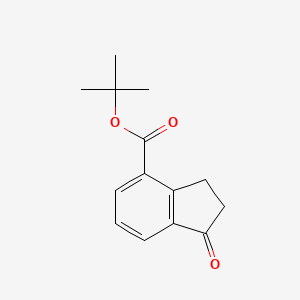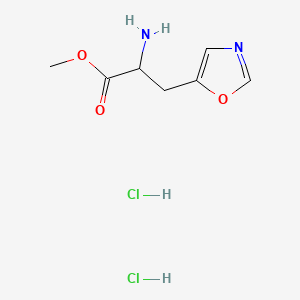
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid is a boronic acid derivative that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both boronic acid and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-1,2,4-triazole with boronic acid derivatives can be carried out in the presence of catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the triazole ring can produce different triazole derivatives .
科学的研究の応用
(1-methyl-1H-1,2,4-triazol-5-yl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or as a ligand for metal complexes.
作用機序
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with other molecules, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
1H-1,2,4-triazole: A basic triazole compound with similar structural features but lacking the boronic acid group.
4-methyl-1H-1,2,4-triazole-3-thiol: A triazole derivative with a thiol group instead of a boronic acid group.
1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group instead of a boronic acid group.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)boronic acid lies in the presence of both the boronic acid and triazole functionalities. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C3H6BN3O2 |
|---|---|
分子量 |
126.91 g/mol |
IUPAC名 |
(2-methyl-1,2,4-triazol-3-yl)boronic acid |
InChI |
InChI=1S/C3H6BN3O2/c1-7-3(4(8)9)5-2-6-7/h2,8-9H,1H3 |
InChIキー |
UWPAMJPVWNIQLC-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=NN1C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


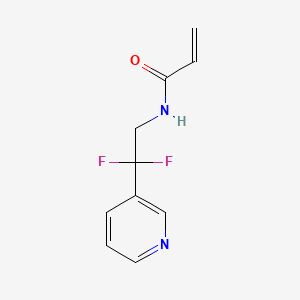
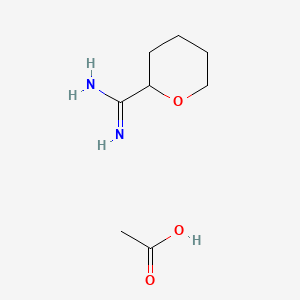
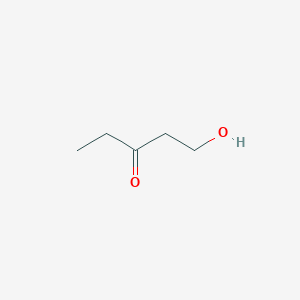
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
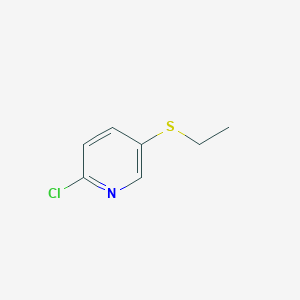
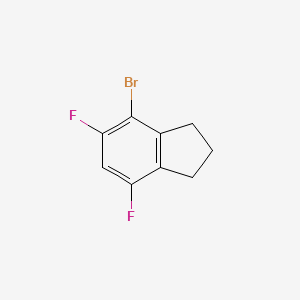
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
